molecular formula C12H16N2O B13090957 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile CAS No. 1956382-46-9

4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile

Cat. No.: B13090957
CAS No.: 1956382-46-9
M. Wt: 204.27 g/mol
InChI Key: OCOGPOZPPDWIFP-UHFFFAOYSA-N
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Description

4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile is an organic compound with the molecular formula C12H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a hydroxymethyl group attached to the pyridine ring and a hexanenitrile chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile typically involves the reaction of 2-chloropyridine with hexanenitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde in the presence of a catalyst such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: 4-(6-(Carboxymethyl)pyridin-2-yl)hexanenitrile.

    Reduction: 4-(6-(Hydroxymethyl)pyridin-2-yl)hexylamine.

    Substitution: 4-(6-(Hydroxymethyl)-3-nitropyridin-2-yl)hexanenitrile.

Scientific Research Applications

4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)pyridine: Lacks the hexanenitrile chain, making it less hydrophobic.

    2-(Hydroxymethyl)pyridine: The hydroxymethyl group is attached to a different position on the pyridine ring.

    4-(6-(Hydroxymethyl)pyridin-2-yl)hexanoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

4-(6-(Hydroxymethyl)pyridin-2-yl)hexanenitrile is unique due to the presence of both a hydroxymethyl group and a hexanenitrile chain, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine.

Properties

CAS No.

1956382-46-9

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-[6-(hydroxymethyl)pyridin-2-yl]hexanenitrile

InChI

InChI=1S/C12H16N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,10,15H,2,4-5,9H2,1H3

InChI Key

OCOGPOZPPDWIFP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC#N)C1=CC=CC(=N1)CO

Origin of Product

United States

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